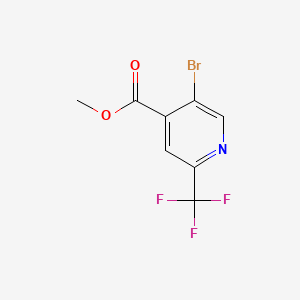

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNNNSGGBWAUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743894 | |

| Record name | Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-41-1 | |

| Record name | Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-2-(trifluoromethyl)isonicotinate: Properties, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a specialized heterocyclic compound that has emerged as a critical building block in the fields of drug discovery and agrochemical synthesis. Its structure, which combines a pyridine ring, a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a methyl ester, offers a unique constellation of chemical properties. The trifluoromethylpyridine (TFMP) scaffold is of particular importance; the strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance crucial molecular properties.[1][2] These enhancements often include increased lipophilicity for better membrane penetration, improved metabolic stability by blocking potential sites of oxidation, and modulated electronic properties that can lead to stronger binding affinity with biological targets.[1][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers and scientists in organic synthesis and drug development. We will delve into its core chemical properties, spectroscopic signature, key reactive pathways, and the practical methodologies for its use in synthesis, all grounded in established chemical principles.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. While it is a stable compound under standard conditions, empirical data such as melting and boiling points are not widely reported, which is common for specialized, non-commodity chemical intermediates.[4][5]

| Property | Value | Source(s) |

| CAS Number | 1211589-41-1 | [4][5][6] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [5][7][8] |

| Molecular Weight | 284.03 g/mol | [5][7][8] |

| IUPAC Name | methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | [7] |

| SMILES | COC(=O)C1=CC(=NC=C1Br)C(F)(F)F | [7] |

| MDL Number | MFCD16657895 | [5] |

| Physical State | Data not available; likely a solid at room temperature. | [4] |

| Storage | Store at room temperature. | [9][10] |

Molecular Structure:

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm. Two singlets (or narrow doublets with a small H-H coupling) would appear in the aromatic region (typically 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl ester carbon (~53 ppm), the ester carbonyl (~164 ppm), and the carbons of the pyridine ring (typically 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift provides confirmation of the electronic environment of the -CF₃ group.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A strong peak around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester. Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of C-F stretching vibrations from the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted mass-to-charge ratios for various adducts are available.[7]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its distinct reactive sites, which allow for sequential and regioselective modifications. This makes it an ideal scaffold for building molecular complexity in combinatorial chemistry and targeted synthesis programs.[9]

Overview of Reactive Sites

The molecule's reactivity is dominated by the C-Br bond at the 5-position and the methyl ester at the 4-position. The electron-deficient nature of the pyridine ring, amplified by the -CF₃ group, influences the reactivity of these sites.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized representation. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates. [13][14]

-

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using an appropriate technique like LC-MS or TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl product.

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines. [15][16]This reaction is indispensable in medicinal chemistry for synthesizing arylamines, a common motif in pharmacologically active molecules. [17][18]Using this reaction, the bromine atom can be displaced to introduce diverse amine functionalities, enabling fine-tuning of a molecule's physicochemical and biological properties.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 1211589-41-1 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PubChemLite - this compound (C8H5BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 8. 1211589-41-1 | this compound - Moldb [moldb.com]

- 9. This compound [myskinrecipes.com]

- 10. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. magritek.com [magritek.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 5-bromo-2-(trifluoromethyl)isonicotinate: A Key Building Block in Modern Chemistry

CAS Number: 1211589-41-1

Introduction: The Strategic Importance of Trifluoromethylated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, imparts a unique and often highly advantageous set of properties to a parent molecule. Its strong electron-withdrawing nature can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. When this powerful functional group is combined with the versatile pyridine core, a class of building blocks with immense potential emerges.

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate stands out as a particularly valuable member of this class. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications as a versatile intermediate in the creation of complex, high-value molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent is essential for unlocking its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral characteristics is fundamental to its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 1211589-41-1 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [3][4] |

| Molecular Weight | 284.03 g/mol | [3][4] |

| Boiling Point | 261.5±40.0 °C at 760 mmHg | [3] |

| Storage | Store at room temperature | [3] |

| Purity (Typical) | ≥98% | [3] |

While detailed, publicly available spectra for this compound are limited, data for analogous structures provide a strong basis for interpretation. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data upon request.[1][3]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromo, trifluoromethyl, and methyl ester groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the C=O stretching of the ester (around 1730 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group, and various C=C and C=N stretching and bending vibrations of the pyridine ring. The C-Br stretch will appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Synthesis of this compound: A Strategic Approach

One such general approach involves the construction of the substituted pyridine ring, followed by modifications. For instance, a common strategy for synthesizing trifluoromethylpyridines is through chlorine/fluorine exchange of a trichloromethylpyridine precursor or via cyclocondensation reactions using a trifluoromethyl-containing building block.[5]

A patent for the synthesis of a closely related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, provides a valuable template for a potential synthetic pathway.[6] This process involves a four-step reaction sequence starting from 2-chloro-3-trifluoromethyl-5-nitropyridine. This highlights a common industrial strategy of building complexity on a pre-functionalized pyridine ring.

Below is a generalized, illustrative workflow for the synthesis of such a key intermediate, emphasizing the critical control points and the rationale behind the chosen transformations.

Caption: Illustrative workflow for the synthesis of a key brominated trifluoromethylpyridine intermediate.

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step methodology for the Sandmeyer-type bromination (Step 4 in the diagram), a critical transformation for introducing the bromo substituent. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

-

Reaction Setup:

-

To a solution of 6-methyl-5-(trifluoromethyl)pyridin-3-amine (1.0 eq.) in a suitable organic solvent (e.g., acetonitrile) in a reaction vessel, add the brominating agent (e.g., copper(II) bromide, 1.1 eq.).

-

Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).

-

-

Diazotization:

-

Cool the reaction mixture to the appropriate temperature (typically 0-5 °C).

-

Slowly add the diazotizing agent (e.g., tert-butyl nitrite, 3.1 eq.) dropwise to the stirred solution, maintaining the temperature.

-

Causality: The slow addition and low temperature are crucial to control the exothermic formation of the diazonium salt and prevent its premature decomposition.

-

-

Reaction Progression and Monitoring:

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours).[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine and the formation of the desired product.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with an appropriate aqueous solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield the pure 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.[6]

-

Applications in Drug Discovery and Agrochemical Synthesis

This compound is a highly versatile building block due to its multiple reactive sites. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

Key Reactions and Their Significance:

-

Suzuki-Miyaura Coupling: The reaction of the bromo-substituted pyridine with boronic acids or esters is a powerful method for forming carbon-carbon bonds. This is a cornerstone reaction in medicinal chemistry for constructing biaryl structures, which are prevalent in many drug candidates.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-substituted pyridine with various amines. This is invaluable for synthesizing a wide range of aniline and amine derivatives, which are common pharmacophores.

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynyl-substituted pyridines, which can be further elaborated or may themselves be part of a biologically active molecule.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, while the pyridine nitrogen can participate in hydrogen bonding interactions with biological targets.[7] This combination of features makes this building block particularly attractive for the synthesis of kinase inhibitors and other targeted therapies.

In the agrochemical sector, related compounds like methyl 5-bromo-2-chloroisonicotinate are pivotal in creating new generations of pesticides, herbicides, and fungicides.[6] The unique electronic and steric properties of the substituted pyridine ring can lead to compounds with high selectivity and improved efficacy.

Caption: Key cross-coupling reactions and potential applications of this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The convergence of a reactive bromine handle, a versatile ester group, and the influential trifluoromethyl substituent on a pyridine core creates a building block of exceptional value. For scientists at the forefront of pharmaceutical and agrochemical research, mastering the synthesis and reactivity of this compound opens doors to novel molecular architectures with enhanced biological activity and improved physicochemical properties. As the demand for more effective and safer drugs and crop protection agents continues to grow, the importance of key intermediates like this compound will only intensify.

References

- PubChem. Methyl 5-bromo-2-(trifluoromethyl)

- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.

- MySkinRecipes. Methyl 5-bromo-2-(trifluoromethyl)

- PubChem. 5-bromo-2-(trifluoromethyl)isonicotinonitrile. [Link]

- MySkinRecipes. Methyl 5-bromo-2-(trifluoromethyl)

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Journal of Biomedical Research & Environmental Sciences.

- PubChem.

Sources

- 1. This compound | 1211589-41-1 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. 1211589-41-1 | this compound - Moldb [moldb.com]

- 4. PubChemLite - this compound (C8H5BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. Soman [webbook.nist.gov]

The Strategic Utility of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate in the Synthesis of Novel BET Bromodomain Inhibitors

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate has emerged as a pivotal building block in contemporary medicinal chemistry, prized for its unique combination of reactive sites and modulating physicochemical properties. The presence of a bromine atom, a trifluoromethyl group, and a methyl ester on a pyridine scaffold provides a versatile platform for the construction of complex heterocyclic systems. This guide delineates the strategic application of this compound in the synthesis of potent and selective Bromodomain and Extra-Terminal (BET) protein inhibitors, with a particular focus on the synthesis of Apabetalone (RVX-208), a clinical-stage BET inhibitor. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the biological implications of the resulting molecules, thereby offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, is highly sought after for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a fluorinated building block that leverages these advantages. Its pyridine core is a common scaffold in numerous pharmaceuticals, while the bromine atom and methyl ester provide orthogonal handles for synthetic diversification.

This guide will focus on the application of this compound in the burgeoning field of epigenetics, specifically in the development of BET inhibitors. BET proteins (BRD2, BRD3, BRD4, and BRDT) are "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.[1] Their dysregulation is implicated in a host of diseases, including cancer, inflammation, and cardiovascular disease, making them attractive therapeutic targets.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 1211589-41-1 | [2] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [2] |

| Molecular Weight | 284.03 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | |

| Reactivity | The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions. The ester can be hydrolyzed or converted to an amide. |

Synthetic Strategy: From Building Block to a Clinical Candidate - The Case of Apabetalone (RVX-208)

Apabetalone (RVX-208) is a first-in-class, orally active BET inhibitor that has shown promise in clinical trials for the treatment of cardiovascular disease.[3][4][5] Its core structure is a quinazolinone, a privileged scaffold in medicinal chemistry. While multiple synthetic routes to Apabetalone have been reported, this guide proposes a convergent synthesis that strategically employs this compound to construct a key intermediate.

The overall synthetic logic involves the construction of two key fragments: a substituted 2-aminobenzamide and a substituted benzaldehyde, which are then condensed to form the quinazolinone core. This compound serves as a precursor to the 2-amino-4,6-dimethoxybenzamide fragment.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route from this compound to Apabetalone.

Caption: Proposed synthetic pathway to Apabetalone.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations and are provided as a guide for the synthesis of Apabetalone from this compound.

Step 1: Nucleophilic Aromatic Substitution - Synthesis of Methyl 5-methoxy-2-(trifluoromethyl)isonicotinate

Causality: The bromine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl group at the 2-position and the ring nitrogen. Sodium methoxide serves as a potent nucleophile to displace the bromide.

Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (10 vol), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 5-methoxy-2-(trifluoromethyl)isonicotinate.

Step 2: Buchwald-Hartwig Amination - Synthesis of Methyl 2-amino-5-methoxy-2-(trifluoromethyl)isonicotinate

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] In this step, a source of ammonia is used to introduce the amino group at the 2-position, which is now activated by the trifluoromethyl group. The choice of ligand is critical for the efficiency of this transformation.

Protocol:

-

To a dry Schlenk tube, add Methyl 5-methoxy-2-(trifluoromethyl)isonicotinate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add a source of ammonia (e.g., ammonia solution in dioxane or an ammonia surrogate) and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield Methyl 2-amino-5-methoxy-2-(trifluoromethyl)isonicotinate.

Step 3: Ammonolysis - Synthesis of 2-Amino-5-methoxy-2-(trifluoromethyl)benzamide

Causality: The methyl ester is converted to the primary amide through reaction with ammonia. This transformation is often carried out at elevated temperature and pressure to drive the reaction to completion.

Protocol:

-

Place Methyl 2-amino-5-methoxy-2-(trifluoromethyl)isonicotinate (1.0 eq) in a sealed pressure vessel.

-

Add a solution of ammonia in methanol (e.g., 7 N).

-

Heat the vessel to 80-100 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether) and collected by filtration to give 2-Amino-5-methoxy-2-(trifluoromethyl)benzamide.

Step 4 & 5: Synthesis of Apabetalone via Condensation

Causality: The final quinazolinone ring is formed through the condensation of the 2-aminobenzamide with the appropriately substituted benzaldehyde. This reaction is typically acid or base-catalyzed and often involves heating to drive the cyclodehydration.

Protocol:

-

Synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: To a solution of 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq) and ethylene carbonate (1.2 eq). Heat the mixture to 100-120 °C and stir until the reaction is complete. Work-up involves pouring the reaction mixture into water and extracting with an organic solvent. The crude product can be purified by column chromatography.

-

Condensation: Combine 2-Amino-5-methoxy-2-(trifluoromethyl)benzamide (1.0 eq) and 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde (1.1 eq) in a suitable solvent (e.g., DMSO or DMF).

-

Add a catalytic amount of a base (e.g., K₂CO₃) or an acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to 120-150 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure Apabetalone.

Biological Activity and Mechanism of Action of Apabetalone

Apabetalone is a selective inhibitor of the BET family of proteins, with a preferential affinity for the second bromodomain (BD2).[8] By binding to the acetyl-lysine binding pocket of BET proteins, Apabetalone displaces them from chromatin, thereby modulating the transcription of target genes.

In Vitro Activity

| Target | IC₅₀ (nM) | Cell-based Assay | Reference |

| BRD4 (BD1) | ~1800 | AlphaScreen | [8] |

| BRD4 (BD2) | ~130 | AlphaScreen | [8] |

| ApoA-I expression | EC₅₀ ~30 µM | Huh7 cells | [9] |

Signaling Pathway

The following diagram illustrates the mechanism of action of Apabetalone in upregulating Apolipoprotein A-I (ApoA-I), a key protein in reverse cholesterol transport.

Caption: Mechanism of Apabetalone action.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic application in the synthesis of the BET inhibitor Apabetalone highlights its utility in modern drug discovery. The synthetic routes and protocols detailed in this guide provide a practical framework for medicinal chemists to leverage the unique properties of this compound in the development of novel therapeutics targeting the BET family of proteins and other important biological targets. The continued exploration of this and similar fluorinated building blocks will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

- McLure, K. G., Gesner, E. M., Tsujikawa, L., Kharenko, O. A., Attwell, S., Campeau, E., ... & Pica, A. (2013). RVX-208, an inducer of ApoA-I in humans, is a BET bromodomain antagonist. PloS one, 8(12), e83190. [Link]

- Hill, M. D., Fang, H., Norris, D., Delucca, G. V., Huang, H., DeBenedetto, M., ... & Degnan, A. P. (2022). Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties. ACS medicinal chemistry letters, 13(7), 1165–1171. [Link]

- Pica, A. V., Ber-Hoz, M., Ramana, C. V., & Pica, F. (2013). RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain. Proceedings of the National Academy of Sciences, 110(49), 19754-19759. [Link]

- ResearchGate. (n.d.). Structure of RVX-208 and dependence of RVX-208 induced ApoA-I on transcription. [Link]

- Knapp, S., & Fedorov, O. (2013).

- Xiong, Y., & Liu, Z. (2021). Progress in the development of domain selective inhibitors of the bromo and extra terminal domain family (BET) proteins. European journal of medicinal chemistry, 226, 113853. [Link]

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- Resverlogix Corp. (n.d.). Apabetalone. [Link]

- Gilham, D., & Wasiak, S. (2022). Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders. Pharmaceuticals, 15(6), 706. [Link]

- Resverlogix Corp. (n.d.).

Sources

- 1. Recent Publication and Patent Application Referencing Apabetalone Support its Continued Development and Success [prnewswire.com]

- 2. CFDE Data Portal | Compound | 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one [data.cfde.cloud]

- 3. mdpi.com [mdpi.com]

- 4. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Derivatization of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate

Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, fluorinated heterocyclic compounds have become indispensable scaffolds. Among these, trifluoromethylpyridines (TFMPs) stand out for their profound impact on the pharmacological and physicochemical properties of active molecules.[1][2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins by altering its electronic nature.[1][5] These modifications are critical for optimizing pharmacokinetic profiles and ultimately, therapeutic efficacy.

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a highly valuable and versatile building block within this chemical class.[6][7] Its structure is primed for synthetic elaboration: the ester moiety offers a site for amide coupling, the trifluoromethyl group provides the aforementioned benefits, and the bromine atom at the 5-position serves as a key handle for sophisticated cross-coupling reactions. This guide provides a detailed exploration of the synthesis of this core scaffold and its subsequent derivatization through two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Part 1: Synthesis of the Core Intermediate

The preparation of TFMP derivatives generally follows one of three primary strategies: the construction of the pyridine ring from a trifluoromethyl-containing building block, the direct trifluoromethylation of a pyridine ring, or, most commonly for industrial scale, a halogen-exchange (HALEX) reaction on a trichloromethylpyridine precursor.[3] The latter method, involving the chlorination of a picoline followed by fluorination, is a robust and well-established route.[3][4]

The synthesis of this compound can be logically envisioned through a multi-step sequence starting from a readily available picoline derivative. The following workflow represents a chemically sound and industrially relevant pathway.

Caption: Proposed synthetic workflow for the core intermediate.

Experimental Protocol: Synthesis of the Core Intermediate (Illustrative)

This protocol is a representative, illustrative procedure based on established chemical transformations for this class of compounds.

Step 1: Radical Chlorination

-

To a solution of 2-methyl-5-bromopyridine in a suitable solvent like carbon tetrachloride, add N-chlorosuccinimide (NCS) (3.5 eq.).

-

Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.).

-

Reflux the mixture under an inert atmosphere for 12-18 hours, monitoring the reaction by GC-MS.

-

Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-(trichloromethyl)-5-bromopyridine, which can be purified by distillation.

Step 2: Fluorination (Swarts Reaction)

-

Caution: This reaction should be performed in a specialized apparatus suitable for handling corrosive reagents.

-

Charge a reactor with antimony trifluoride (SbF3) (1.5 eq.) and a catalytic amount of antimony pentachloride (SbCl5).

-

Slowly add the crude 2-(trichloromethyl)-5-bromopyridine to the reactor at a controlled temperature.

-

Heat the mixture to initiate the exothermic exchange reaction.

-

The resulting 2-(trifluoromethyl)-5-bromopyridine is distilled directly from the reaction mixture.

Step 3: Oxidation to Carboxylic Acid

-

Dissolve 2-(trifluoromethyl)-5-bromopyridine in a mixture of acetonitrile, water, and carbon tetrachloride.

-

Add sodium periodate (NaIO4) (4 eq.) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·H2O) (0.02 eq.).

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Quench the reaction with isopropanol, and partition the mixture between ethyl acetate and water.

-

Extract the aqueous layer, and acidify with HCl to precipitate the product.

-

Filter and dry the solid to obtain 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.[6]

Step 4: Fischer Esterification

-

Suspend the carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until TLC or LC-MS indicates complete conversion.

-

Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridine ring is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are paramount in this context, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organohalide with an organoboron species.[8][9][10] It is widely used in pharmaceutical manufacturing due to the mild reaction conditions and the low toxicity of the boron reagents.

Causality and Mechanistic Insight: The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. A base is crucial for the activation of the organoboron compound, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step.[8][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(trifluoromethyl)isonicotinate derivative.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 (3%) | K2CO3 (2.0) | Toluene/H2O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (2%) | Cs2CO3 (2.5) | 1,4-Dioxane/H2O | 85 | 80-92 |

| 3-Thienylboronic acid | Pd(PPh3)4 (3%) | K3PO4 (3.0) | DME/H2O | 80 | 75-88 |

| 4-Pyridylboronic acid | Pd2(dba)3 (2%) + SPhos (4%) | K3PO4 (3.0) | Toluene/H2O | 100 | 70-85 |

Yields are illustrative and depend on specific substrate and reaction optimization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals.[12][13] The reaction couples an aryl halide with a primary or secondary amine, overcoming the limitations of classical methods.[14]

Causality and Mechanistic Insight: This transformation relies on a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand.[13] The ligand is critical; it promotes the challenging reductive elimination step that forms the C-N bond and stabilizes the active Pd(0) species. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14][15]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.02 eq.), the phosphine ligand (e.g., BINAP or XPhos, 0.02-0.05 eq.), and the base, sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Add this compound (1.0 eq.).

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add the amine (1.2 eq.) followed by a dry, degassed solvent such as toluene or dioxane.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[15]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the pure N-aryl derivative.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |

| Aniline | Pd(OAc)2 (2%) | XPhos (4%) | NaOtBu (1.4) | Toluene | 100 |

| Morpholine | Pd2(dba)3 (1%) | RuPhos (2%) | K3PO4 (2.0) | Dioxane | 110 |

| Benzylamine | Pd(OAc)2 (2%) | BINAP (3%) | Cs2CO3 (2.0) | Toluene | 100 |

| Indole | Pd2(dba)3 (2%) | DavePhos (4%) | K3PO4 (2.0) | Dioxane | 110 |

Conditions are illustrative and require optimization for specific substrates.

Conclusion

This compound is a quintessential example of a modern building block, engineered for versatility and efficacy. Its synthesis, while multi-stepped, relies on robust and scalable chemical transformations. The true power of this intermediate is realized in its subsequent derivatization. As demonstrated, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient pathways to generate vast libraries of novel C-C and C-N linked analogues, respectively. These methods empower researchers in drug development and materials science to rapidly access complex molecular architectures, accelerating the discovery of next-generation therapeutics and functional materials. The continued exploration of derivatives from this core scaffold is expected to yield many novel applications in the future.[3]

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.

- Ihara, H., & Sakamoto, J. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- J.P. Begue, D. Bonnet-Delpon. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Buchwald–Hartwig amination. (n.d.). In Wikipedia.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). Chemistry Central Journal.

- Suzuki-Miyaura Coupling Reaction. (n.d.). ChemOrgChem [YouTube Channel].

- Suzuki Coupling. (2020, July 11). OC [YouTube Channel].

- This compound. (n.d.). MySkinRecipes.

- Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]

- 7. This compound [myskinrecipes.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Reactivity and Structural Significance

In the landscape of contemporary organic synthesis, particularly within medicinal and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-bromo-2-(trifluoromethyl)isonicotinate, a halogenated pyridine derivative, has emerged as a cornerstone scaffold, offering a unique convergence of chemical handles that empower chemists to forge intricate pathways to novel bioactive compounds. This technical guide provides an in-depth exploration of this versatile reagent, from its fundamental properties and synthesis to its application in pivotal cross-coupling reactions, underscored by field-proven insights and detailed experimental protocols.

The intrinsic value of this compound lies in the orchestrated interplay of its three key structural motifs: the pyridine core, a bromine substituent, and a trifluoromethyl group. The pyridine ring is a ubiquitous heterocycle in a vast number of pharmaceuticals and agrochemicals, often contributing to target binding and modulating pharmacokinetic properties. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties. Concurrently, the trifluoromethyl group at the 2-position profoundly influences the electronic character of the pyridine ring, enhancing its metabolic stability and lipophilicity, which are critical parameters in drug design.[1]

This guide will illuminate the causality behind experimental choices when employing this building block, providing not just procedural steps but a deeper understanding of the underlying chemical principles that govern its reactivity and application.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization in any synthetic endeavor.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 1211589-41-1 |

| Molecular Formula | C₈H₅BrF₃NO₂ |

| Molecular Weight | 284.03 g/mol |

| Appearance | Off-white to white crystalline solid |

| Boiling Point | 261.5 ± 40.0 °C at 760 mmHg |

| Storage | Store at room temperature |

Safety and Handling:

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of the Building Block

While this compound is commercially available from numerous suppliers, an understanding of its synthesis is valuable for process development and cost analysis. The most common synthetic route involves the esterification of its corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)isonicotinic acid, which is also commercially available.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Fischer Esterification

-

To a solution of 5-bromo-2-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield this compound as a white to off-white solid.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic prowess of this compound is most profoundly demonstrated in its application as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing trifluoromethyl group, enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycles of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[4][5] This reaction is particularly valuable for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many pharmaceutical agents.

Caption: Suzuki-Miyaura coupling of the title compound.

Application Highlight: Synthesis of RIPK1 Kinase Inhibitors

A notable application of this compound is in the synthesis of potent and selective Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors.[1][6][7] Dysregulation of RIPK1 is implicated in a range of inflammatory diseases, making it a significant therapeutic target. In a synthetic route towards novel RIPK1 inhibitors, this compound is coupled with a protected indole boronic ester derivative via a Suzuki reaction.[1][6]

Experimental Protocol: Suzuki-Miyaura Coupling [1][6]

-

To a degassed mixture of this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water, DMF, or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%).

-

Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of carbon-nitrogen bonds.[8][9][10] This reaction is of immense importance in drug discovery, as the arylamine motif is a key component of numerous bioactive molecules.

Sources

- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1211589-41-1 | this compound - Moldb [moldb.com]

- 3. This compound | 1211589-41-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate, a halogenated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the trifluoromethyl group and the bromine atom, impart specific electronic and lipophilic properties that make it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailing experimental protocols for their determination and interpretation of the expected results.

Core Physical and Chemical Identifiers

A foundational aspect of characterizing any chemical compound is to establish its fundamental identifiers and properties. For this compound, these are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1211589-41-1 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [2][4] |

| Molecular Weight | 284.03 g/mol | [2][4] |

| Chemical Structure | ||

| ||

| Predicted Boiling Point | 261.5 ± 40.0 °C at 760 mmHg | [2] |

Experimental Determination of Physical Properties

While some physical properties can be predicted, experimental determination is the gold standard for accuracy and is crucial for regulatory submissions and process scale-up. The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Causality Behind Experimental Choices:

-

Dry Sample: Moisture can act as an impurity, leading to a depressed and broadened melting range.

-

Fine Powder and Tight Packing: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A rapid heating rate can lead to an artificially wide and inaccurate melting range due to thermal lag between the heating block, the thermometer, and the sample.

Logical Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is a key physical property of a liquid and is sensitive to changes in atmospheric pressure. The predicted boiling point of this compound is relatively high, necessitating a suitable experimental method.

Experimental Protocol (Micro-scale Method):

-

Sample Preparation: A small volume (a few microliters) of this compound is placed in a small-diameter test tube (Durham tube).

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the Durham tube containing the sample.

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus equipped for boiling point determination.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the inverted capillary tube upon cooling is recorded as the boiling point.

Causality Behind Experimental Choices:

-

Inverted Capillary: This creates a small, enclosed space where the vapor pressure of the sample can equilibrate with the external pressure.

-

Cooling Phase Measurement: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. This condition is precisely met at the moment the liquid is drawn back into the capillary as the external pressure overcomes the internal vapor pressure upon cooling.

Solubility Profile

Understanding the solubility of a compound is critical for reaction work-up, purification (crystallization), and formulation. A systematic approach is employed to determine the solubility in a range of common laboratory solvents.

Experimental Protocol:

-

Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of small vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 0.5 mL) is added to the respective vials.

-

Observation: The vials are agitated at a constant temperature (e.g., 25 °C) and visually inspected for complete dissolution.

-

Classification: The solubility is classified as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

Expected Solubility Profile:

Based on its structure, this compound is expected to be a relatively nonpolar molecule. The presence of the ester and trifluoromethyl groups may impart some polarity. Therefore, it is anticipated to be soluble in moderately polar to nonpolar organic solvents and insoluble in water.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and are indispensable for confirming the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, these protons will likely appear as singlets or narrowly coupled doublets. The proton at the 6-position is expected to be downfield from the proton at the 3-position due to the electronic effects of the adjacent nitrogen and bromine atoms.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected in the upfield region (typically δ 3.5-4.0 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region (typically δ 160-175 ppm).

-

Aromatic Carbons: Signals for the pyridine ring carbons will appear in the aromatic region (typically δ 110-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine atom will also have a characteristic chemical shift.

-

Trifluoromethyl Carbon: A quartet for the CF₃ carbon will be observed, with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Methyl Carbon: A signal for the methyl ester carbon (-OCH₃) is expected in the upfield region (typically δ 50-60 ppm).

NMR Data Interpretation Workflow

Caption: Workflow for NMR Spectral Interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted Key FT-IR Absorption Bands:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorption bands are expected in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ester): A strong absorption band is expected in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption is expected in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum (Electron Impact):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (284.03 g/mol ) is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragment Ions: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or the bromine atom.

Conclusion

References

- Moldb. (n.d.). 1211589-41-1 | this compound.

- PubChemLite. (n.d.). This compound (C8H5BrF3NO2).

Sources

A Technical Guide to the Solubility of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical property that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate, a fluorinated pyridine derivative of significant interest in medicinal chemistry. In the absence of extensive public data on its solubility, this document synthesizes information on the compound's physicochemical properties, predicts its solubility in various organic solvents based on structural analysis and established chemical principles, and provides detailed, field-proven experimental protocols for its quantitative determination. This guide is designed to empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data essential for advancing drug discovery and development programs.

Introduction: The Critical Role of Solubility in Pharmaceutical Research

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of pharmaceutical sciences. For a complex molecule like this compound, understanding its solubility profile is paramount for:

-

Synthetic Chemistry: The choice of solvent is crucial for reaction kinetics, yield, and purity. A solvent that ensures the complete dissolution of reactants facilitates a homogeneous reaction environment, leading to optimal outcomes.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of intermediates and final compounds. Precise solubility data is essential for developing efficient crystallization processes to obtain the desired polymorph and purity.

-

Formulation Development: The solubility of an API in pharmaceutically acceptable solvents is a key determinant of its formulation strategy, impacting the choice of excipients and the final dosage form.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the selection of appropriate solvents in which the analyte is sufficiently soluble.

This guide provides a foundational understanding of the factors governing the solubility of this compound and equips the user with the methodologies to determine this critical parameter.

Physicochemical Properties of this compound

A thorough understanding of the molecule's inherent properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1211589-41-1 | [1] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [2] |

| Molecular Weight | 284.03 g/mol | [3] |

| Predicted XlogP | 2.3 | [2] |

| Structure | A pyridine ring substituted with a methyl ester, a bromine atom, and a trifluoromethyl group. | [2] |

Predicting Solubility: A "Like Dissolves Like" Approach

The adage "like dissolves like" remains a powerful guiding principle in solubility prediction.[4][5] The polarity of a molecule is a key determinant of its solubility in various solvents. The structure of this compound presents a combination of polar and non-polar features that will dictate its solubility profile.

Structural Analysis and Influence of Functional Groups

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor, suggesting potential solubility in polar solvents.[6] Pyridine itself is miscible with a wide range of solvents, including water and hexane.[7]

-

Methyl Ester Group (-COOCH₃): This group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This feature will enhance solubility in polar aprotic and protic solvents.

-

Bromine Atom (-Br): The bromine atom is a large, polarizable halogen that contributes to the overall molecular weight and van der Waals forces. Its presence can increase solubility in less polar solvents.

-

Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group.[8] The trifluoromethyl group significantly increases the lipophilicity of a molecule, which generally enhances solubility in non-polar organic solvents.[8][9] It can also improve metabolic stability, a desirable trait in drug candidates.[8]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The strong dipole moments of these solvents will effectively solvate the polar ester and pyridine functionalities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Moderate to High | The "like dissolves like" principle suggests good solubility due to the presence of the ester group in both solute and solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | These protic solvents can interact with the polar groups of the molecule. However, the lipophilic trifluoromethyl and bromo substituents may limit very high solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The aromatic ring of the solvents can interact with the pyridine ring via π-stacking, but the overall polarity of the solute may limit high solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility

Given the lack of quantitative data, experimental determination is essential. The following are robust and widely accepted methods for determining the solubility of a solid organic compound.

The Gravimetric Method: A Gold Standard for Accuracy

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Caption: Workflow for the Gravimetric Determination of Solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker (e.g., at 25 °C) and agitate for 24 to 72 hours to ensure the solution reaches equilibrium.

-

-

Separation of Undissolved Solute:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically resistant filter (e.g., a 0.22 µm PTFE filter) to remove any suspended particles.

-

-

Quantification:

-

Transfer the filtered, saturated solution to a pre-weighed vial.

-

Evaporate the solvent completely using a gentle stream of nitrogen or under vacuum.

-

Once the solute is completely dry, re-weigh the vial.

-

The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L).

-

High-Performance Liquid Chromatography (HPLC) Method: High-Throughput Analysis

This method is particularly useful for screening solubility in multiple solvents simultaneously and requires less compound. It relies on quantifying the concentration of the solute in a saturated solution using a pre-established calibration curve.

Caption: Workflow for Solubility Determination by HPLC.

Step-by-Step Protocol:

-

Method Development:

-

Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Establish a detection wavelength using a UV detector where the compound has strong absorbance.

-

-

Calibration Curve:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Perform serial dilutions to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

Inject each standard into the HPLC and record the peak area.

-

Plot peak area versus concentration and perform a linear regression to generate a calibration curve.

-

-

Sample Analysis:

-

Prepare saturated solutions in the solvents of interest as described in the gravimetric method.

-

After filtration, dilute a known volume of the saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original solvent.

-

Conclusion

While specific, publicly available solubility data for this compound is currently limited, a comprehensive understanding of its physicochemical properties and the application of fundamental solubility principles allow for reasoned predictions of its behavior in a range of organic solvents. This guide provides the theoretical framework and, critically, the detailed experimental protocols necessary for researchers to generate the precise, quantitative data required for informed decision-making in synthesis, purification, and formulation. The methodologies outlined herein are robust, reliable, and adhere to the high standards of scientific integrity expected in the pharmaceutical industry.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Chemical Intermediates.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Solubility of Things. (n.d.). Pyridine.

- Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- International Agency for Research on Cancer. (1999). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC.

- Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Wikipedia. (n.d.). Trifluoromethyl group.

- Sciencemadness Wiki. (2022, November 30). Pyridine.

- chemeurope.com. (n.d.). Pyridine.

- PubChem. (n.d.). This compound.

Sources

- 1. parchem.com [parchem.com]

- 2. PubChemLite - this compound (C8H5BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 1211589-41-1 [chemicalbook.com]

- 4. saltise.ca [saltise.ca]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pyridine [chemeurope.com]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]